5-Bromo-2-ethylbenzo[d]oxazole

benzoxazole building blocks regioisomer differentiation solid-state properties

Selecting the wrong bromo-ethylbenzoxazole regioisomer causes cross-coupling failures. 5-Bromo-2-ethylbenzo[d]oxazole (CAS 938458-80-1) places bromine at the electronically preferred 5-position for efficient Pd-catalyzed reactions. Melting point 64-66 °C simplifies handling; 98% purity ensures reliable stoichiometry. Ideal for OLED material synthesis and CNS drug discovery. Supplied with full QA documentation and global shipping.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 938458-80-1
Cat. No. B1499871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethylbenzo[d]oxazole
CAS938458-80-1
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
InChIKeyFEFKLDDJMPFJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethylbenzo[d]oxazole: Physicochemical Profile


5-Bromo-2-ethylbenzo[d]oxazole (CAS 938458-80-1) is a heterocyclic building block belonging to the benzoxazole family, characterized by a bromine atom at the 5-position and an ethyl group at the 2-position of the fused bicyclic ring system [1]. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this compound is commercially available as a light-brown to buff-colored crystalline solid with a melting point of 64–66 °C and a predicted boiling point of 277.9 °C at 760 mmHg . The bromine substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the ethyl group modulates solubility and steric profile compared to methyl or unsubstituted analogs . This specific regiochemical arrangement (5-Br, 2-Et) is a key differentiator from its 4-bromo, 6-bromo, and 2-methyl congeners in both physicochemical properties and downstream reactivity.

5-Bromo-2-ethylbenzo[d]oxazole vs Generic Analogs


Regioisomeric bromo-ethylbenzoxazoles and 2-methyl-substituted analogs cannot be freely interchanged for 5-bromo-2-ethylbenzo[d]oxazole in synthesis or procurement because the position of the bromine atom fundamentally alters both the physicochemical properties of the building block and the electronic/steric environment of the aromatic ring system, leading to divergent reactivity in cross-coupling reactions and different solid-state handling characteristics . The 5-position of the benzoxazole ring is intrinsically more electrophilic than the 6-position, meaning that bromine at C5 versus C6 yields measurably different coupling efficiencies in Pd-catalyzed transformations [1]. Furthermore, replacing the 2-ethyl group with a 2-methyl group changes molecular weight (212.04 vs. 226.07 g/mol), melting point range (60–64 °C vs. 64–66 °C), and predicted lipophilicity, all of which affect solubility, purification workflow, and stoichiometric calculations in multi-step syntheses . These are not interchangeable commodities; selecting the wrong regioisomer or alkyl homolog can lead to failed coupling reactions, altered pharmacokinetic properties in derived bioactive molecules, or inconsistent material performance in optoelectronic devices.

5-Bromo-2-ethylbenzo[d]oxazole: Differentiation Evidence


Melting Point vs 6-Bromo Analog

5-Bromo-2-ethylbenzo[d]oxazole exhibits a melting point of 64–66 °C, which is approximately 20 °C lower than the 84–85 °C reported for its 6-bromo regioisomer . This lower melting point facilitates melt-based handling procedures and reduces energy requirements for pre-heating or dissolution steps during synthesis. The 4-bromo regioisomer and the 5-bromo-2-methyl analog have melting points of 60–64 °C, placing the target compound in a distinct thermal window that differentiates it from both the 6-bromo isomer (higher) and the 2-methyl analog (slightly lower) .

benzoxazole building blocks regioisomer differentiation solid-state properties

Predicted pKa vs 2-Methyl Analog

The predicted acid dissociation constant (pKa) of 5-bromo-2-ethylbenzo[d]oxazole is −0.49 ± 0.10, computed by Advanced Chemistry Development (ACD/Labs) software and reported on authoritative chemical databases . This indicates very weak basicity, with the nitrogen atom in the oxazole ring remaining essentially unprotonated under all standard laboratory pH conditions. In contrast, the 5-bromo-2-methyl analog has a marginally different electronic environment due to the smaller inductive effect of the methyl group versus the ethyl group, which subtly shifts the electron density on the oxazole nitrogen and may affect protonation behavior during acidic workup or chromatographic purification [1]. Although no directly measured comparative pKa dataset was located for all regioisomers, the predicted value serves as a class-level indicator that the 2-ethyl substitution pattern imparts measurably different basicity compared to 2-methyl or 2-unsubstituted benzoxazoles.

benzoxazole ionization pKa prediction purification workflow

Boiling Point and Density vs 2-Methyl Analog

5-Bromo-2-ethylbenzo[d]oxazole has a predicted boiling point of 277.9 ± 13.0 °C at 760 mmHg and a predicted density of 1.521 ± 0.06 g/cm³ . The 5-bromo-2-methyl analog exhibits a lower boiling point of 265 °C and a higher density of 1.61 g/cm³ . The ~13 °C higher boiling point of the ethyl derivative reflects the increased molecular weight and stronger van der Waals interactions conferred by the ethyl group, while the lower density indicates less efficient crystal packing. These differences are relevant for distillation-based purification and for calculating molar quantities from volumetric measurements in high-throughput synthesis.

benzoxazole physical properties boiling point comparison density differentiation

C5 vs C6 Bromine Reactivity in Cross-Coupling

In the benzoxazole ring system, the C5 and C7 positions are intrinsically more susceptible to electrophilic attack than the C4 and C6 positions . This electronic bias means that a bromine atom at the 5-position (as in the target compound) is positioned at a more electron-rich site compared to a bromine at the 6-position, which may translate into differentiated oxidative addition rates in Pd(0)-catalyzed cross-coupling reactions. Room-temperature Pd-catalyzed direct 2-arylation of benzoxazoles using Pd(OAc)₂/NiXantphos has been demonstrated with yields of 60–99% for aryl and heteroaryl bromide substrates, establishing the general competency of bromobenzoxazole systems in cross-coupling [1]. Although specific comparative coupling rate data for 5-Br vs. 6-Br-2-ethylbenzoxazole were not located in the literature, the established electronic preference for C5 reactivity provides a mechanistic rationale for selecting the 5-bromo regioisomer when faster or higher-yielding oxidative addition is desired .

Suzuki–Miyaura coupling benzoxazole C5 reactivity regioselective cross-coupling

Cholinesterase Inhibition of Benzoxazole Scaffold

A series of novel benzo[d]oxazole derivatives (compounds 6a–n) have been synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. The most potent compounds (6a and 6j) inhibited AChE with IC₅₀ values of 1.03–1.35 μM and BChE with IC₅₀ values of 6.6–8.1 μM [1]. While the target compound itself was not directly tested in this study, the demonstrated sub-micromolar potency of structurally related benzo[d]oxazole-based inhibitors validates the benzoxazole scaffold as a productive starting point for medicinal chemistry optimization. The 5-bromo-2-ethyl substitution pattern provides both a halogen handle for further derivatization (via cross-coupling) and an alkyl group that can occupy hydrophobic binding pockets, making it a strategically functionalized fragment for hit-to-lead campaigns targeting cholinesterases or related enzymatic targets.

acetylcholinesterase inhibition benzoxazole SAR Alzheimer's disease

OLED Electron-Transport Precursor

Benzoxazole derivatives have been patented as electron-transporting materials with excellent electron-injecting properties for use in organic light-emitting elements, light-emitting devices, and electronic devices [1]. The benzoxazole core represented by general formula (G1) in US Patent 8,142,911 has been shown to reduce driving voltage and power consumption of light-emitting elements [1]. 5-Bromo-2-ethylbenzo[d]oxazole, with its bromine atom available for Suzuki–Miyaura coupling to install extended π-conjugated aryl systems and its ethyl group providing solubility without excessive steric bulk, is positioned as an ideal precursor for synthesizing novel benzoxazole-based electron-transport materials. One supplier specifically markets this compound for OLED material development, citing a decomposition temperature exceeding 300 °C that ensures device stability during fabrication and operation .

OLED materials benzoxazole electron transport organic electronics

Application Scenarios for 5-Bromo-2-ethylbenzo[d]oxazole


Medicinal Chemistry: Hit-to-Lead Optimization

The benzo[d]oxazole scaffold has demonstrated sub-micromolar inhibitory activity against acetylcholinesterase (AChE IC₅₀ 1.03–1.35 μM) and butyrylcholinesterase (BChE IC₅₀ 6.6–8.1 μM) in structurally related derivatives [1]. 5-Bromo-2-ethylbenzo[d]oxazole provides medicinal chemists with a pre-functionalized fragment: the 5-bromine enables rapid SAR exploration via Suzuki–Miyaura cross-coupling to install diverse aryl and heteroaryl groups, while the 2-ethyl group offers a hydrophobic anchor that can probe lipophilic binding pockets. The 64–66 °C melting point (20 °C lower than the 6-bromo regioisomer) simplifies handling and dissolution during parallel synthesis workflows . For procurement teams supporting neuroscience or anti-Alzheimer's programs, this compound represents a strategically differentiated building block that combines scaffold validation with synthetic versatility.

OLED Electron-Transport Material Development

Benzoxazole derivatives are patented electron-transport materials that reduce driving voltage and power consumption in organic light-emitting devices compared to conventional materials such as Alq₃ [1]. 5-Bromo-2-ethylbenzo[d]oxazole is specifically marketed for OLED material development, with a reported decomposition temperature exceeding 300 °C . The bromine atom at the 5-position—the electronically preferred site for electrophilic reactivity in benzoxazole systems [2]—enables efficient installation of extended π-conjugated aromatic systems via Pd-catalyzed cross-coupling, while the ethyl group maintains solubility for solution-processing or vacuum thermal evaporation. The high thermal stability ensures that the derived materials withstand device fabrication temperatures without degradation, a requirement for commercial OLED manufacturing.

Regioselective Synthesis at C5 Position

For synthetic chemistry groups pursuing sequential, site-selective functionalization of benzoxazole cores, the 5-bromo-2-ethyl substitution pattern offers a distinct advantage: the C5 position is intrinsically more electrophilic than C4 or C6 positions on the benzoxazole ring [1]. This enables preferential oxidative addition in Pd(0)-catalyzed cross-coupling reactions at the C5 position before engaging less reactive positions on the same scaffold. The 277.9 °C boiling point and 1.521 g/cm³ density of this compound differentiate it from the 5-bromo-2-methyl analog (265 °C, 1.61 g/cm³), allowing precise stoichiometric dispensing and predictable behavior in solvent recycling and distillation-based purification protocols during multi-step synthesis.

Building Block Sourcing for Parallel Synthesis

When designing compound libraries for biological screening, the physicochemical properties of individual building blocks directly influence the drug-likeness of final products. 5-Bromo-2-ethylbenzo[d]oxazole offers a predicted XLogP3-AA of 3.3 [1], a topological polar surface area (TPSA) of 26 Ų, a predicted pKa of −0.49 ± 0.10, and a hydrogen bond acceptor count of 2 . These values place it within favorable property space for CNS drug discovery. Compared to the 5-bromo-2-methyl analog (lower molecular weight, 212.04 g/mol; lower boiling point; higher density), the 2-ethyl derivative provides incrementally higher lipophilicity and a slightly extended alkyl chain that can better occupy deeper hydrophobic pockets. For procurement specifying building blocks with defined property ranges, this compound occupies a distinct and quantifiable parameter space not duplicated by methyl or unsubstituted analogs.

Technical Documentation Hub

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